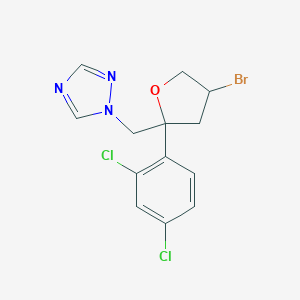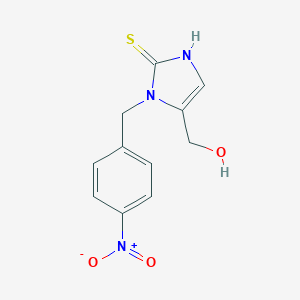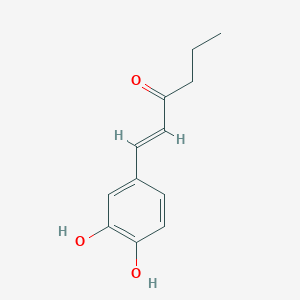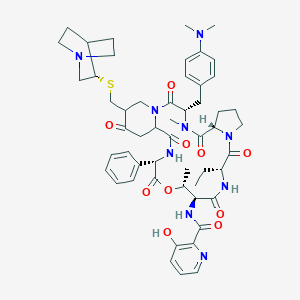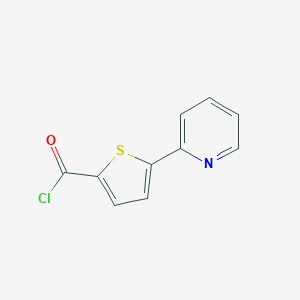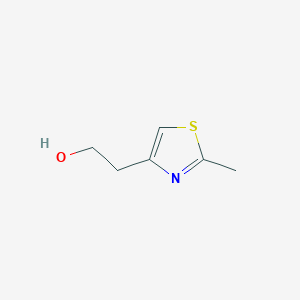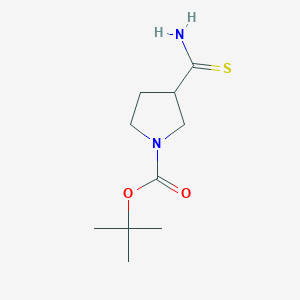
Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate
概要
説明
Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H18N2O2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both carbamate and thiourea functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-carbamoylpyrrolidine-1-carboxylate with Lawesson’s reagent. The reaction is carried out in dichloromethane at room temperature for 2 hours, yielding the desired product with a 79% yield . Another method involves using toluene as a solvent and conducting the reaction at 80°C for 16 hours under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions: Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The thiourea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Lawesson’s Reagent: Used for the synthesis of the compound from tert-butyl 3-carbamoylpyrrolidine-1-carboxylate.
Dichloromethane and Toluene: Common solvents used in the synthesis reactions.
Major Products Formed: The primary product formed from the synthesis reactions is this compound itself. Further reactions can lead to various derivatives depending on the reagents and conditions used.
科学的研究の応用
Chemistry: Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is used as a building block in organic synthesis. It can be used to create a variety of derivatives for further chemical reactions.
Biology and Medicine: In the pharmaceutical industry, derivatives of this compound have been synthesized for their anti-inflammatory activities. Some compounds in this class have shown to possess equipotent anti-inflammatory activities to well-known drugs like indomethacin, but with reduced ulcerogenic effects.
Industry: The compound’s derivatives are used in the synthesis of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
作用機序
The specific mechanism of action for tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is not well-documented. its derivatives’ anti-inflammatory activities suggest that it may interact with molecular targets involved in inflammation pathways. The exact molecular targets and pathways would depend on the specific derivative and its structure-activity relationship.
類似化合物との比較
Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate: The precursor in the synthesis of tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Another derivative used as a building block in organic synthesis.
特性
IUPAC Name |
tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-5-4-7(6-12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLPAGOTHFVRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408298 | |
| Record name | Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122684-35-9 | |
| Record name | 1,1-Dimethylethyl 3-(aminothioxomethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122684-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


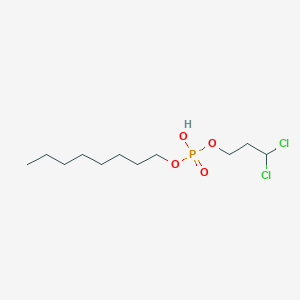
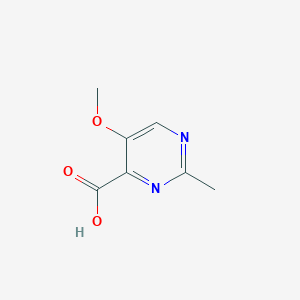
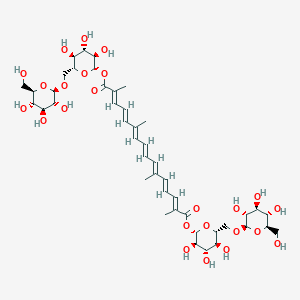
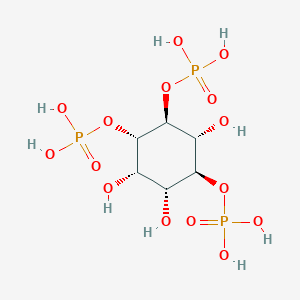
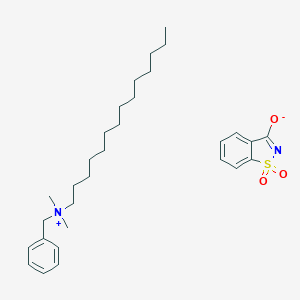
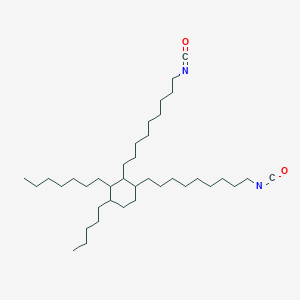
![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
